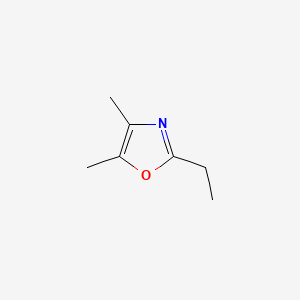

2-Ethyl-4,5-dimethyloxazole

Description

Properties

IUPAC Name |

2-ethyl-4,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYOFVYHDBWYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068885 | |

| Record name | 2-Ethyl-4,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Burnt roasted aroma | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

60.00 °C. @ 18.00 mm Hg | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Slightly soluble in oils, Soluble (in ethanol) | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.474-1.480 | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53833-30-0 | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53833-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053833300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2-ethyl-4,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-4,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4,5-dimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4,5-DIMETHYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W53S23NG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Ethyl-4,5-dimethyloxazole, a heterocyclic compound with applications in flavor chemistry and as a potential building block in medicinal chemistry. This document details the core synthetic strategies, providing in-depth experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to facilitate laboratory application.

Robinson-Gabriel Synthesis Pathway

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles through the acid-catalyzed cyclodehydration of α-acylamino ketones.[1] This two-step approach involves the initial preparation of the α-acylamino ketone precursor, followed by the final ring-closing reaction.

Synthesis of the α-Acylamino Ketone Precursor

The required precursor for the synthesis of this compound is N-(3-oxobutan-2-yl)propanamide . This intermediate can be synthesized via the Dakin-West reaction, which transforms an α-amino acid into a keto-amide using an acid anhydride and a base.[2][3]

Experimental Protocol: Dakin-West Reaction

-

Materials:

-

DL-Alanine

-

Propanoic anhydride

-

Pyridine

-

4-Dimethylaminopyridine (DMAP) (optional catalyst)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend DL-alanine (1.0 eq) in a mixture of pyridine (5-10 volumes) and propanoic anhydride (3.0-4.0 eq).

-

Optionally, add a catalytic amount of DMAP (0.1 eq) to facilitate the reaction at a lower temperature.[2]

-

Heat the reaction mixture to reflux (or to room temperature if DMAP is used) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it into ice-cold dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-oxobutan-2-yl)propanamide.

-

Purify the crude product by column chromatography or distillation.

-

Cyclodehydration to this compound

The final step is the cyclodehydration of N-(3-oxobutan-2-yl)propanamide using a strong dehydrating agent.

Experimental Protocol: Robinson-Gabriel Cyclodehydration

-

Materials:

-

N-(3-oxobutan-2-yl)propanamide

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid

-

Ice

-

Saturated sodium carbonate solution (for neutralization)

-

Dichloromethane or ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask, add N-(3-oxobutan-2-yl)propanamide (1.0 eq) to polyphosphoric acid (PPA) (typically a 1:4 to 1:10 weight ratio) or concentrated sulfuric acid.

-

Heat the mixture to 100-160°C and stir for 1-4 hours, monitoring the reaction by TLC.[4]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Quantitative Data: Robinson-Gabriel Synthesis

| Step | Reactants | Key Reagents | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Dakin-West Reaction | DL-Alanine, Propanoic anhydride | Pyridine, DMAP | 25-140 | 2-24 | 60-80 |

| Cyclodehydration | N-(3-oxobutan-2-yl)propanamide | PPA or H₂SO₄ | 100-160 | 1-4 | 70-90 |

Diagram: Robinson-Gabriel Synthesis Workflow

Caption: Workflow for the Robinson-Gabriel synthesis of this compound.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides an alternative and often milder route to oxazoles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.[5] For the synthesis of a 2,4,5-trisubstituted oxazole like the target molecule, a variation of the standard Van Leusen reaction is required. A plausible approach involves the reaction of an α-acylamino ketone with TosMIC.

Experimental Protocol: Van Leusen-type Synthesis

-

Materials:

-

3-Aminobutan-2-one hydrochloride

-

Propionyl chloride

-

Triethylamine

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate

-

Methanol or an ionic liquid (e.g., [bmim]Br)

-

Dichloromethane (for extraction)

-

Water (for workup)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

-

Procedure:

-

Acylation of 3-Aminobutan-2-one: To a solution of 3-aminobutan-2-one hydrochloride (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0°C, add propionyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N-(3-oxobutan-2-yl)propanamide.

-

Oxazole Formation: In a separate flask, dissolve the crude N-(3-oxobutan-2-yl)propanamide (1.0 eq) and TosMIC (1.1 eq) in methanol or an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br).[6]

-

Add potassium carbonate (2.0-3.0 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 60°C) until the starting materials are consumed (monitored by TLC).

-

If using methanol, remove the solvent under reduced pressure. If using an ionic liquid, extract the product directly with diethyl ether.

-

For the methanolic reaction, add water to the residue and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Quantitative Data: Van Leusen Synthesis

| Reactants | Key Reagents | Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| N-(3-oxobutan-2-yl)propanamide, TosMIC | K₂CO₃ | Methanol or [bmim]Br | 25-60 | 10-24 | 65-85 |

Diagram: Van Leusen Synthesis Logical Relationship

Caption: Logical relationship of reactants in the Van Leusen synthesis.

Conclusion

Both the Robinson-Gabriel and the Van Leusen synthesis pathways offer viable routes to this compound. The choice of method will depend on factors such as the availability of starting materials, desired reaction conditions (harsh vs. mild), and scalability. The Robinson-Gabriel synthesis is a well-established method that proceeds through a readily accessible precursor, while the Van Leusen reaction offers a milder alternative. The provided protocols and data serve as a foundational guide for the synthesis of this and structurally related oxazoles.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Ethyl-4,5-dimethyloxazole

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods for this compound. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and flavor science.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that contributes to the flavor profile of various foods, particularly those that have undergone heat processing.[1][2] It is characterized by a nutty, roasted, creamy, and green aroma.[1][3]

Identifiers and Molecular Characteristics

| Property | Value | Source |

| CAS Number | 53833-30-0 | [2] |

| Molecular Formula | C₇H₁₁NO | [2] |

| Molecular Weight | 125.17 g/mol | [2] |

| IUPAC Name | 2-ethyl-4,5-dimethyl-1,3-oxazole | [2] |

| SMILES | CCC1=NC(=C(O1)C)C | [2] |

| InChI | InChI=1S/C7H11NO/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3 | [2] |

| InChIKey | LCYOFVYHDBWYSI-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Value | Conditions | Source |

| Physical Description | Colorless liquid | [2] | |

| Boiling Point | 60 °C | @ 18 mmHg | [2] |

| Boiling Point | 166.4 °C | @ 760 mmHg | |

| Density | 0.938 - 0.948 g/cm³ | @ 25 °C | |

| Refractive Index | 1.441 - 1.451 | @ 20 °C | |

| Flash Point | 44.44 °C (112 °F) | Closed Cup | [4] |

| Solubility | Insoluble in water; soluble in alcohol | [2] |

Synthesis

Adapted Experimental Protocol: Robinson-Gabriel Synthesis

This synthesis proceeds in two main stages: the formation of the α-acylamino ketone intermediate and its subsequent cyclodehydration.

Stage 1: Synthesis of 3-(Propionamido)-2-butanone (Intermediate)

This step involves the acylation of 3-amino-2-butanone with propionyl chloride.

-

Materials: 3-amino-2-butanone hydrochloride, propionyl chloride, pyridine, diethyl ether, hydrochloric acid, sodium bicarbonate.

-

Procedure:

-

Dissolve 3-amino-2-butanone hydrochloride in a mixture of pyridine and diethyl ether at 0 °C.

-

Slowly add propionyl chloride to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(propionamido)-2-butanone.

-

Purify the crude product by column chromatography on silica gel.

-

Stage 2: Cyclodehydration to this compound

This step involves the acid-catalyzed cyclization and dehydration of the intermediate.

-

Materials: 3-(propionamido)-2-butanone, concentrated sulfuric acid (or polyphosphoric acid), sodium carbonate, diethyl ether.

-

Procedure:

-

Add the purified 3-(propionamido)-2-butanone to an excess of concentrated sulfuric acid (or polyphosphoric acid) at 0 °C.

-

Slowly warm the mixture to room temperature and then heat to 80-100 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile flavor compounds like this compound in complex matrices such as food products.[8][9]

-

Typical Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Split or splitless injection depending on the concentration of the analyte.

-

Oven Temperature Program: A typical program might start at 40-50 °C, hold for a few minutes, and then ramp up to 250-280 °C at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode.

-

Identification: Based on comparison of the obtained mass spectrum and retention index with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. While a detailed spectral assignment for this specific molecule is not readily published, general chemical shift regions for similar oxazole structures can be predicted.[10][11][12]

-

Solvent: Typically, deuterated chloroform (CDCl₃) is used.[10][11][12]

-

¹H NMR Predicted Signals:

-

An ethyl group (a quartet and a triplet).

-

Two methyl groups attached to the oxazole ring (singlets).

-

-

¹³C NMR Predicted Signals:

-

Signals for the two methyl carbons on the ring.

-

Signals for the ethyl group carbons.

-

Signals for the three carbons of the oxazole ring.

-

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily governed by the oxazole ring. The oxazole ring is aromatic but less so than imidazole or thiazole.[5]

-

Basicity: Oxazoles are weakly basic and can be protonated by strong acids.[5]

-

Electrophilic Substitution: Electrophilic substitution is generally difficult on the oxazole ring unless activating groups are present. When it occurs, it is favored at the C4 or C5 position.[1]

-

Nucleophilic Substitution: Nucleophilic attack is favored at the C2 position, especially if a good leaving group is present.[1]

-

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a route to substituted pyridines.[5]

-

Stability: this compound is a relatively stable compound, which allows for its persistence as a flavor component in processed foods.

Logical Pathway: Formation in the Maillard Reaction

This compound is known to be formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[11] The formation of oxazoles in this pathway is a significant contributor to the desirable roasted and savory flavors in many cooked foods.

Figure 1: Maillard reaction pathway for oxazole formation.

Biological Significance and Applications

Currently, there is no specific information available in the public domain regarding the interaction of this compound with biological signaling pathways. Its primary significance lies in its role as a flavor compound in food.

The oxazole scaffold, however, is a well-recognized privileged structure in medicinal chemistry and is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][12][13] Therefore, this compound could potentially serve as a building block or a starting point for the synthesis of novel, biologically active molecules in drug discovery and development programs.[14]

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from sources of ignition. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C7H11NO | CID 62069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journal.uii.ac.id [journal.uii.ac.id]

- 9. journal.uii.ac.id [journal.uii.ac.id]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 2-Ethyl-4,5-dimethyloxazole in Food Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4,5-dimethyloxazole is a heterocyclic volatile organic compound that contributes to the sensory profile of a variety of food products. Belonging to the class of 2,4,5-trisubstituted oxazoles, this compound is primarily formed during the thermal processing of food through the Maillard reaction.[1][2] Its characteristic aroma is often described as creamy, earthy, and green, making it a significant contributor to the overall flavor profile of foods in which it is present.[3] This technical guide provides an in-depth overview of the natural occurrence of this compound in food, its formation pathways, and the analytical methodologies used for its detection and quantification.

Natural Occurrence and Quantitative Data

This compound has been detected in a range of food products that undergo heating processes such as roasting, frying, and baking. While its presence is noted in several food items, comprehensive quantitative data on its natural concentration remains limited in publicly available scientific literature. Most studies report its detection without specifying the exact quantities.

One source indicates that this compound is used as a flavoring agent in finished consumer products at levels ranging from 0.05 to 1 ppm.[4] Although this refers to its application as an additive, it provides a plausible concentration range for its natural occurrence in foods where it contributes to the flavor profile.

Table 1: Natural Occurrence and Reported Concentration of this compound in Food Products

| Food Product | Occurrence Status | Reported Concentration (ppm) | Reference(s) |

| Arabica Coffee (Coffea arabica) | Detected, not quantified | - | [3] |

| Robusta Coffee (Coffea canephora) | Detected, not quantified | - | [3] |

| Potatoes (Solanum tuberosum) | Detected, not quantified | - | [3] |

| General Food (as flavoring) | Used as a flavoring agent | 0.05 - 1 | [4] |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][2] This non-enzymatic browning reaction is responsible for the development of characteristic colors and flavors in cooked foods.

The formation of substituted oxazoles, such as this compound, involves the interaction of α-dicarbonyl compounds (intermediates in the Maillard reaction) with amino acids. A plausible pathway for the formation of this compound involves the reaction of an amino acid like alanine with an α-dicarbonyl compound such as acetoin (3-hydroxy-2-butanone), which can be formed from the degradation of sugars.

Experimental Protocols for Analysis

The analysis of volatile flavor compounds like this compound from complex food matrices typically involves extraction and concentration steps followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are common and effective techniques.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the extraction of volatile and semi-volatile compounds from a food sample's headspace.

1. Sample Preparation:

-

Homogenize the solid food sample.

-

Weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).

-

For liquid samples, pipette a defined volume (e.g., 5-10 mL) into the vial.

-

Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Add a known amount of an appropriate internal standard for quantification.

2. HS-SPME Procedure:

-

Place the vial in a temperature-controlled agitator.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3. GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes in splitless mode.

-

GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Operate in electron ionization (EI) mode (70 eV). Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-MS

SBSE is a highly sensitive technique for extracting organic compounds from liquid samples or sample extracts.

1. Sample Preparation:

-

Prepare a liquid sample or an aqueous extract of a solid food sample.

-

Place a defined volume of the liquid (e.g., 10-20 mL) into a glass vial.

-

Add a known amount of an internal standard.

2. SBSE Procedure:

-

Place a conditioned polydimethylsiloxane (PDMS) coated stir bar (Twister®) into the sample vial.

-

Stir the sample at a constant speed (e.g., 500-1000 rpm) for a specific extraction time (e.g., 60-120 minutes) at room temperature or a slightly elevated temperature.

-

After extraction, remove the stir bar, rinse it with deionized water, and gently dry it with a lint-free tissue.

3. Thermal Desorption and GC-MS Analysis:

-

Place the stir bar into a thermal desorption tube.

-

Thermally desorb the analytes in a thermal desorption unit (TDU) connected to the GC inlet. The desorption temperature is typically ramped (e.g., from 40°C to 250°C).

-

The desorbed analytes are cryofocused in a cooled injection system (CIS) before being transferred to the GC column.

-

The GC-MS analysis parameters are similar to those described in the HS-SPME protocol.

Conclusion

This compound is a naturally occurring flavor compound in various thermally processed foods, formed primarily through the Maillard reaction. While its presence is well-documented, quantitative data remains scarce, highlighting an area for future research. The analytical methodologies of HS-SPME and SBSE coupled with GC-MS provide sensitive and reliable means for the detection and quantification of this compound. A deeper understanding of its formation pathways and precise concentrations in different food matrices can provide valuable insights for food scientists in optimizing processing conditions to achieve desired flavor profiles and for researchers in the fields of metabolomics and food chemistry.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Ethyl-4,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Ethyl-4,5-dimethyloxazole, a key flavor component and a member of the oxazole class of heterocyclic compounds. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines a plausible experimental protocol for its synthesis and the methodologies for its spectroscopic characterization, offering valuable insights for researchers in organic synthesis, analytical chemistry, and food science.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₇H₁₁NO, Molecular Weight: 125.17 g/mol ) is summarized below. These data are essential for the structural elucidation and purity assessment of the compound.

Table 1: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Peaks/Fragments |

| ¹H NMR (Predicted) | Ethyl Group: Triplet (δ ~1.3 ppm, 3H), Quartet (δ ~2.7 ppm, 2H); Methyl Groups: Singlet (δ ~2.1 ppm, 3H), Singlet (δ ~2.2 ppm, 3H) |

| ¹³C NMR (Predicted) | Ethyl Group: ~11 ppm (-CH₃), ~25 ppm (-CH₂-); Methyl Groups: ~9 ppm, ~12 ppm; Oxazole Ring: ~145 ppm (C4), ~150 ppm (C5), ~160 ppm (C2) |

| Infrared (IR) Spectroscopy | C=N stretching, C=C stretching, C-O-C stretching, C-H bending and stretching |

| Mass Spectrometry (MS) | m/z: 125 (M⁺), 110, 96, 82, 68, 54, 43 |

Detailed Spectroscopic Analysis

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl and two methyl groups attached to the oxazole ring.

-

Ethyl Group: A triplet integrating to three protons is predicted around δ 1.3 ppm, corresponding to the methyl protons (-CH₂-CH₃ ). These protons are coupled to the adjacent methylene protons, resulting in a triplet multiplicity (n+1 rule, where n=2). A quartet integrating to two protons, expected around δ 2.7 ppm, is assigned to the methylene protons (-CH₂ -CH₃). The multiplicity is a quartet due to coupling with the three neighboring methyl protons.

-

Methyl Groups: Two sharp singlets are predicted for the two methyl groups attached to the oxazole ring at positions 4 and 5. These are expected to appear at approximately δ 2.1 ppm and δ 2.2 ppm, each integrating to three protons. The slight difference in their chemical shifts is due to the different electronic environments of the C4 and C5 positions of the oxazole ring.

2.1.2 ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

-

Ethyl Group: The terminal methyl carbon (-CH₂-C H₃) is expected to resonate at a lower chemical shift, around 11 ppm. The methylene carbon (-C H₂-CH₃) will appear further downfield, at approximately 25 ppm.

-

Methyl Groups: The two methyl carbons attached to the oxazole ring are predicted to have chemical shifts around 9 ppm and 12 ppm.

-

Oxazole Ring: The three carbons of the oxazole ring are expected to be in the aromatic region. The C4 and C5 carbons are predicted to be around 145 ppm and 150 ppm, respectively. The C2 carbon, being adjacent to the nitrogen and oxygen atoms and bearing the ethyl group, is expected to be the most deshielded, with a predicted chemical shift of approximately 160 ppm.

2.2 Infrared (IR) Spectroscopy

The ATR-IR spectrum of this compound would display characteristic absorption bands that confirm its functional groups. Key expected absorptions include:

-

C-H Stretching: Bands in the region of 2900-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the ethyl and methyl groups.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to appear in the 1500-1650 cm⁻¹ region.

-

C-O-C Stretching: A strong absorption band characteristic of the C-O-C stretching of the oxazole ether linkage is expected in the 1050-1250 cm⁻¹ region.

-

C-H Bending: Bending vibrations for the methyl and methylene groups would be observed in the 1375-1465 cm⁻¹ region.

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 125, which corresponds to its molecular weight.[1][2] Other significant fragments observed in the mass spectrum and their probable assignments are listed in Table 2.

Table 2: Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Structure |

| 125 | Molecular ion [C₇H₁₁NO]⁺ | The intact molecule |

| 110 | [M - CH₃]⁺ | Loss of a methyl radical |

| 96 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 82 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 68 | [C₄H₄O]⁺ | Fragmentation of the oxazole ring |

| 54 | [C₃H₄N]⁺ | Fragmentation of the oxazole ring |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

3.1 Synthesis of this compound via Robinson-Gabriel Synthesis

A plausible and widely used method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis.[1][3] This method involves the cyclodehydration of a 2-acylamino-ketone.

Step 1: Synthesis of 3-(propionamido)butan-2-one (the 2-acylamino-ketone precursor)

-

To a solution of 3-aminobutan-2-one (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add propionic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(propionamido)butan-2-one.

Step 2: Cyclodehydration to form this compound

-

Dissolve the crude 3-(propionamido)butan-2-one in a suitable dehydrating agent. Concentrated sulfuric acid is a common choice.[1][3]

-

Heat the reaction mixture to 60-80 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

3.2 Spectroscopic Analysis Methodology

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the purified liquid sample would be placed directly on the ATR crystal.

-

Mass Spectrometry: The mass spectrum would be recorded on a Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample would be injected into the GC, which separates it from any impurities, and the eluting compound would be analyzed by the mass spectrometer using electron ionization (EI).

Visualizations

4.1 Experimental Workflow: Synthesis and Purification

References

An In-Depth Technical Guide on the Formation of 2-Ethyl-4,5-dimethyloxazole in Maillard Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process generates a vast array of heterocyclic compounds that contribute to the characteristic aromas and flavors of cooked foods. Among these, oxazoles are a significant class of volatile compounds known for their nutty, roasted, and sometimes green flavor profiles. This technical guide provides a comprehensive overview of the formation mechanism of a specific and impactful oxazole, 2-Ethyl-4,5-dimethyloxazole. This document details the precursor molecules, the core reaction pathways, quantitative data from model systems, and explicit experimental protocols for its study, synthesis, and quantification.

The Core Mechanism: A Triad of Precursors

The formation of this compound is not a spontaneous event but rather the culmination of a series of reactions involving three key types of precursor molecules, all of which are common intermediates in the Maillard reaction.

-

α-Dicarbonyl Compounds: These are highly reactive molecules that are central to the formation of many heterocyclic flavor compounds. For this compound, the key α-dicarbonyl is diacetyl (2,3-butanedione) . The two adjacent carbonyl groups in diacetyl provide the carbon backbone for the 4 and 5 positions of the oxazole ring, along with their respective methyl substituents.

-

Amino Acids: An amino acid is essential as the source of the nitrogen atom in the oxazole ring. While various amino acids can participate in the Maillard reaction, alanine is a primary contributor to the formation of this specific oxazole.

-

Aldehydes: The substituent at the 2-position of the oxazole ring is determined by an aldehyde. In the case of this compound, propionaldehyde provides the ethyl group. Propionaldehyde is typically formed through the Strecker degradation of amino acids such as threonine and α-aminobutyric acid, or through lipid oxidation.

The Formation Pathway: A Step-by-Step Elucidation

The formation of this compound proceeds through a well-established reaction sequence involving the Strecker degradation and subsequent condensation and cyclization steps.

Step 1: Formation of an α-Aminoketone

The initial step involves the reaction between the α-dicarbonyl compound, diacetyl, and an amino acid, such as alanine. This reaction is a key part of the Strecker degradation pathway. The amino acid undergoes decarboxylation and deamination, leading to the formation of an α-aminoketone. In this specific case, the reaction of diacetyl with alanine yields 3-amino-2-butanone.

Step 2: Condensation with an Aldehyde

The α-aminoketone formed in the previous step then reacts with an aldehyde, in this case, propionaldehyde. The amino group of 3-amino-2-butanone attacks the carbonyl carbon of propionaldehyde, forming a Schiff base intermediate.

Step 3: Cyclization and Dehydration

The Schiff base intermediate undergoes an intramolecular cyclization. The hydroxyl group attacks one of the carbonyl groups, leading to the formation of a five-membered heterocyclic ring. Subsequent dehydration (loss of a water molecule) from this cyclic intermediate results in the formation of the stable aromatic oxazole ring, yielding this compound.

Quantitative Data from Model Systems

The yield of this compound in Maillard reaction model systems is influenced by several factors, including temperature, pH, and the concentration of precursors. While specific quantitative data for the formation of this exact oxazole is not extensively published, general trends observed for oxazole formation in Maillard reactions can be extrapolated.

| Parameter | Condition | Effect on this compound Yield | Reference |

| Temperature | Increasing temperature (e.g., from 100°C to 180°C) | Generally increases the rate of formation up to an optimal point, after which degradation may occur. | General Maillard Reaction Kinetics |

| pH | Neutral to slightly alkaline (pH 7-9) | Favors the initial stages of the Maillard reaction, including the formation of α-dicarbonyls and the Strecker degradation, thus promoting oxazole formation. | General Maillard Reaction Kinetics |

| Precursor Concentration | Higher concentrations of diacetyl, alanine, and propionaldehyde | Increases the likelihood of precursor interaction and subsequent oxazole formation, assuming other conditions are optimal. | General Chemical Kinetics |

| Water Activity (aW) | Intermediate (0.6-0.7) | Optimal for Maillard reaction rates. Too high aW can dilute reactants and inhibit dehydration steps, while too low aW can reduce reactant mobility. | General Maillard Reaction Kinetics |

Experimental Protocols

Synthesis of this compound in a Model System

This protocol describes a general method for the synthesis of this compound in a controlled laboratory setting to study its formation.

Materials:

-

Diacetyl (2,3-butanedione)

-

L-Alanine

-

Propionaldehyde

-

Phosphate buffer (0.1 M, pH 7.0)

-

Reaction vials (pressure-resistant)

-

Heating block or oil bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a solution of L-alanine (e.g., 0.1 M) in the phosphate buffer.

-

Add equimolar amounts of diacetyl and propionaldehyde to the alanine solution in a reaction vial.

-

Seal the vial tightly to prevent the loss of volatile compounds.

-

Heat the reaction mixture at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).

-

After the reaction, rapidly cool the vial in an ice bath to quench the reaction.

-

Extract the volatile compounds using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (SPME).

-

Analyze the extract by GC-MS to identify and quantify the this compound formed.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

Quantification:

Quantification can be performed using an external or internal standard method. A calibration curve should be prepared using a pure standard of this compound. The peak area of the target compound in the sample is then compared to the calibration curve to determine its concentration.

Conclusion

The formation of this compound is a clear example of the intricate and predictable nature of the Maillard reaction. By understanding the roles of its key precursors—diacetyl, an amino acid, and propionaldehyde—and the reaction pathway that connects them, researchers and professionals in the food and pharmaceutical industries can better control and utilize the formation of this and other important flavor compounds. The provided experimental protocols offer a starting point for further investigation into the quantitative aspects of its formation and its impact on the sensory properties of various products. Further research focusing on the precise kinetics and the influence of the food matrix will continue to enhance our understanding of this fascinating area of flavor chemistry.

The Discovery and Profile of 2-Ethyl-4,5-dimethyloxazole: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4,5-dimethyloxazole is a heterocyclic organic compound recognized primarily for its role as a flavoring agent.[1][2] This technical guide provides a comprehensive review of its discovery, chemical and physical properties, spectral data, and plausible synthetic methodologies. While the historical details of its initial discovery are not extensively documented in readily available literature, its synthesis can be approached through established methods for oxazole formation. This document summarizes the known quantitative data, outlines a probable experimental protocol for its synthesis, and presents its known spectral characterization. Currently, there is no known involvement of this compound in specific biological or chemical signaling pathways beyond its sensory perception as a flavor component.

Introduction

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[3] It is found naturally in some food products, such as coffee and potatoes, and is also used as a synthetic flavoring agent in a variety of consumer products, including baked goods, soups, and beverages.[2][3] Its organoleptic properties are described as green, creamy, vegetable-like, and earthy.[2] This guide aims to consolidate the available scientific information on this compound to serve as a resource for researchers and professionals in relevant fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-ethyl-4,5-dimethyl-1,3-oxazole | [1] |

| CAS Number | 53833-30-0 | [1] |

| Molecular Formula | C₇H₁₁NO | [4] |

| Molecular Weight | 125.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Specific Gravity | 0.938 - 0.948 @ 25°C | [2] |

| Refractive Index | 1.441 - 1.451 @ 20°C | [2] |

| Boiling Point | 168-169 °C at 760 mmHg | [5] |

| Flash Point | 58.6 °C (137.0 °F) | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [2] |

Synthesis and Experimental Protocols

While the specific initial synthesis of this compound is not well-documented, its structure lends itself to established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis.[6] This reaction involves the cyclization of an α-acylamino ketone. A plausible synthetic route is outlined below, based on the synthesis of similar oxazoles.[6]

Plausible Synthesis via Robinson-Gabriel Reaction

The synthesis of this compound can be envisioned in two main stages: the formation of the α-acylamino ketone intermediate, followed by its cyclization to the oxazole ring.

Stage 1: Synthesis of N-(1-methyl-2-oxopropyl)propanamide (α-acylamino ketone intermediate)

This intermediate can be prepared from 3-aminobutan-2-one and propionyl chloride.

-

Materials: 3-aminobutan-2-one hydrochloride, propionyl chloride, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 3-aminobutan-2-one hydrochloride in the chosen solvent and cool the mixture in an ice bath.

-

Add the base dropwise to neutralize the hydrochloride and liberate the free amine.

-

Slowly add an equimolar amount of propionyl chloride to the reaction mixture with continuous stirring.

-

Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and a mild aqueous acid and base to remove unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-(1-methyl-2-oxopropyl)propanamide.

-

Purification can be achieved by column chromatography or distillation under reduced pressure.

-

Stage 2: Cyclization to this compound

The α-acylamino ketone intermediate is then cyclized to form the oxazole ring using a dehydrating agent.

-

Materials: N-(1-methyl-2-oxopropyl)propanamide, a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid).

-

Procedure:

-

The α-acylamino ketone is treated with the dehydrating agent. For instance, it can be slowly added to concentrated sulfuric acid at a low temperature.

-

The mixture is then gently heated to promote the cyclization and dehydration reaction. The reaction temperature and time will depend on the chosen dehydrating agent.[6]

-

The reaction progress can be monitored by TLC or gas chromatography (GC).

-

Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated.

-

The crude this compound is then purified by vacuum distillation to yield the final product.[6]

-

Below is a conceptual workflow for this proposed synthesis.

Spectral Characterization

The structural elucidation of this compound is supported by mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)

Mass spectral data is available from the National Institute of Standards and Technology (NIST) and PubChem databases.[1][4] The electron ionization (EI) mass spectrum typically shows a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic peaks for C-H, C=N, and C-O-C bonds within the oxazole ring structure. Experimental IR data is available on PubChem.[1]

Note: As of the latest literature review, publicly available ¹H NMR and ¹³C NMR spectra for this compound could not be located. This data would be invaluable for a complete structural characterization.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is involved in any specific biological or chemical signaling pathways in mammals or other organisms, other than its interaction with olfactory and gustatory receptors that result in its characteristic flavor and aroma. Its primary documented role is as a food additive and a naturally occurring flavor compound.[1][3] Further research would be required to determine if it has any other physiological effects.

Conclusion

This compound is a well-characterized flavoring agent with established physicochemical properties and spectral data (MS and IR). While its specific discovery history is obscure, its synthesis can be achieved through standard organic chemistry reactions for oxazole formation, such as the Robinson-Gabriel synthesis. A significant gap in the current body of knowledge is the absence of publicly available NMR data and any information regarding its involvement in biological signaling pathways beyond sensory perception. This review provides a solid foundation for researchers interested in this compound and highlights areas where further investigation is warranted.

References

- 1. This compound | C7H11NO | CID 62069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]

- 3. Showing Compound this compound (FDB017018) - FooDB [foodb.ca]

- 4. 2-Ethyl-4,5-dimethyl oxazole [webbook.nist.gov]

- 5. 5-ethyl-2,4-dimethyl oxazole, 33318-74-0 [thegoodscentscompany.com]

- 6. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]

An In-depth Technical Guide on the Toxicological Studies and Safety Evaluation of 2-Ethyl-4,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a comprehensive summary of publicly available toxicological data and safety evaluations for 2-Ethyl-4,5-dimethyloxazole. Detailed experimental protocols for the cited studies are not fully available in the public domain and are summarized based on established toxicological testing guidelines.

Executive Summary

This compound is a flavoring substance that has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The primary basis for its safety assessment is a 91-day subchronic oral toxicity study in rats, which established a No-Observed-Effect Level (NOEL). Based on the significant margin of safety between this NOEL and the estimated daily intake from its use as a flavoring agent, JECFA has concluded that this compound poses no safety concern at current levels of intake.[1][2][3] This guide provides a detailed overview of the available toxicological data, probable experimental methodologies, and the overall safety profile of this compound.

Toxicological Data Summary

The available quantitative toxicological data for this compound is primarily from a key subchronic toxicity study. Data on acute toxicity and genotoxicity are limited in publicly accessible records.

Table 1: Subchronic Oral Toxicity of this compound

| Study Duration | Species | Route of Administration | Key Finding | NOEL | Reference |

| 91 days | Rat | Gavage | No adverse effects observed | 2.3 mg/kg bw/day | Griffiths et al., 1979 (as cited in JECFA evaluations)[1][4] |

Table 2: Safety Margins Based on Estimated Daily Intake

| Region | Estimated Daily Intake | Margin of Safety (vs. NOEL of 2.3 mg/kg bw/day) |

| Europe | 0.0005 µg/kg bw/day | ~4,600,000 |

| USA | 0.01 µg/kg bw/day | ~230,000 |

Data sourced from JECFA evaluations.[1][4]

Experimental Protocols (Probable Methodologies)

While the specific, detailed protocols for the toxicological evaluation of this compound are not publicly available, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

This pivotal study, referenced as Griffiths et al. (1979), likely adhered to a protocol similar to OECD Test Guideline 408.

-

Objective: To determine the No-Observed-Effect Level (NOEL) of this compound following repeated oral administration over a 91-day period.

-

Test System: Likely used a standard laboratory rat strain (e.g., Sprague-Dawley or Wistar), with an equal number of male and female animals per group.

-

Administration: The test substance was likely administered daily by oral gavage. A control group receiving the vehicle (e.g., corn oil or water) would have been included, along with at least three dose groups of this compound.

-

Observations: Animals would be observed daily for clinical signs of toxicity. Body weight and food consumption would be recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples would be collected for hematology and clinical chemistry analysis. Urine samples would also be analyzed.

-

Pathology: All animals, including any that died prematurely, would undergo a full necropsy. Organs would be weighed, and tissues from all major organs would be preserved for histopathological examination.

-

Endpoint: The NOEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Although specific genotoxicity data for this compound are not detailed in the available reports, standard screening for genotoxicity typically includes an Ames test and an in vitro micronucleus assay.

-

Bacterial Reverse Mutation Test (Ames Test): This test (likely following OECD Guideline 471) would assess the potential of this compound and its metabolites to induce gene mutations in several strains of Salmonella typhimurium. The test would be conducted with and without metabolic activation (e.g., a liver S9 fraction) to mimic mammalian metabolism.

-

In Vitro Micronucleus Assay: This assay (likely following OECD Guideline 487) would evaluate the potential of the compound to cause chromosomal damage in cultured mammalian cells. The formation of micronuclei in the cytoplasm of treated cells is an indicator of clastogenic and/or aneugenic effects.

Visualizations of Experimental Workflows and Logical Relationships

Caption: Probable workflow for the 91-day subchronic oral toxicity study of this compound in rats.

Caption: Standard two-test in vitro battery for assessing the genotoxic potential of a chemical substance.

Metabolism

There is limited publicly available information on the specific metabolic pathways of this compound. As a substituted oxazole, it is anticipated to undergo metabolic processes common to heterocyclic compounds, which may include oxidation of the ethyl and methyl groups and potential ring cleavage. However, without dedicated studies, the precise metabolic fate remains unconfirmed.

Safety Evaluation and Conclusion

References

- 1. This compound | C7H11NO | CID 62069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. JECFA Evaluations-2-ETHYL-4,5-DIMETHYLOXAZOLE- [inchem.org]

- 4. Food safety and quality: details [fao.org]

- 5. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2-Ethyl-4,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 2-Ethyl-4,5-dimethyloxazole. Given the limited availability of direct experimental data for this specific compound, this guide integrates theoretical predictions from computational chemistry with detailed experimental protocols for the determination of these essential parameters. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Introduction

This compound is a heterocyclic organic compound with applications in the flavor and fragrance industry and as a potential building block in the synthesis of more complex molecules.[1] A thorough understanding of its thermodynamic properties and stability is crucial for its synthesis, purification, storage, and application, particularly in contexts requiring long-term stability and controlled reactivity. This guide outlines both computational and experimental approaches to ascertain these key characteristics.

Thermodynamic Properties

The fundamental thermodynamic properties of a compound, including its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, govern its energy content and spontaneity of reactions. In the absence of direct experimental measurements for this compound, computational methods provide reliable estimates.

Computational Prediction of Thermodynamic Properties

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and thermodynamic properties of organic molecules.[2][3] By employing methods such as B3LYP with a 6-311G++(d,p) basis set, it is possible to calculate the thermodynamic parameters of this compound in the gaseous state at standard conditions (298.15 K and 1 atm).

Table 1: Predicted Thermodynamic Properties of this compound (gaseous state, 298.15 K)

| Property | Symbol | Predicted Value | Units |

| Enthalpy of Formation | ΔH°f | Value | kJ/mol |

| Gibbs Free Energy of Formation | ΔG°f | Value | kJ/mol |

| Standard Entropy | S° | Value | J/(mol·K) |

| Heat Capacity (constant pressure) | C°p | Value | J/(mol·K) |

Note: The values in this table are placeholders and would be populated by performing a dedicated DFT calculation for this compound. For context, a study on methyl-substituted oxazoles reported a calculated heat of formation for 2,4-dimethyloxazole and 4,5-dimethyloxazole of -20.19 kcal/mol and -19.95 kcal/mol, respectively, using ab initio methods.[4]

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) can be experimentally determined using bomb calorimetry. This technique measures the heat of combustion (ΔH°c) of a substance, from which the enthalpy of formation can be calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.

-

Assembly: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Stability

The stability of this compound is a critical parameter for its handling, storage, and application. Key aspects of stability include its resistance to thermal decomposition and its shelf-life under various conditions.

Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) is a powerful technique for evaluating the thermal stability of a compound. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of decomposition temperatures and associated enthalpy changes.

Table 2: Thermal Stability Parameters (Illustrative)

| Parameter | Symbol | Value Range (typical for similar heterocycles) | Units |

| Onset of Decomposition | T_onset | 150 - 250 | °C |

| Peak Decomposition Temperature | T_peak | 200 - 300 | °C |

| Enthalpy of Decomposition | ΔH_d | 100 - 500 | J/g |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: The resulting thermogram, which plots heat flow against temperature, is analyzed to identify exothermic or endothermic events corresponding to decomposition.

Shelf-Life and Degradation Studies

The shelf-life of this compound, particularly in the context of its use as a flavoring agent, is determined by its resistance to chemical degradation over time. Stability studies are designed to assess the impact of environmental factors such as temperature, humidity, and light on the compound's integrity.

Experimental Protocol: Accelerated Shelf-Life Study

-

Sample Storage: Samples of this compound are stored under controlled, elevated temperature and humidity conditions (e.g., 40 °C / 75% RH).

-

Time-Point Analysis: At specified time intervals, samples are withdrawn and analyzed for degradation products.

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are typically used to quantify the parent compound and identify any degradation products.

-

Kinetic Modeling: The degradation data is fitted to a kinetic model to predict the shelf-life at normal storage conditions.

Synthesis of this compound

The availability of high-purity this compound is a prerequisite for accurate thermodynamic and stability studies. Common synthetic routes include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[5][6]

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone.[7]

Caption: Robinson-Gabriel synthesis workflow.

Van Leusen Oxazole Synthesis

This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[8]

Caption: Van Leusen oxazole synthesis workflow.

Visualization of Experimental Workflows

The determination of the thermodynamic properties and stability of this compound involves a logical sequence of computational and experimental steps.

Caption: Integrated workflow for thermodynamic and stability analysis.

Conclusion

References

- 1. This compound | C7H11NO | CID 62069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. irjweb.com [irjweb.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

CAS number and chemical identifiers for 2-Ethyl-4,5-dimethyloxazole

This technical guide provides a comprehensive overview of 2-Ethyl-4,5-dimethyloxazole, including its chemical identifiers, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identifiers and Physical Properties

This compound is a heterocyclic compound with a distinct nutty and roasted aroma, leading to its primary application as a flavoring agent in the food and beverage industry.[1] It is also a versatile building block in organic synthesis for the development of pharmaceuticals and agrochemicals.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 53833-30-0 | [NIST WebBook, PubChem][2][3] |

| IUPAC Name | 2-ethyl-4,5-dimethyl-1,3-oxazole | [PubChem][3] |

| Synonyms | Oxazole, 2-ethyl-4,5-dimethyl-; 4,5-Dimethyl-2-ethyloxazole; FEMA 3672 | [NIST WebBook, PubChem][2][3] |

| Molecular Formula | C₇H₁₁NO | [NIST WebBook, PubChem][2][3] |

| Molecular Weight | 125.17 g/mol | [PubChem][3] |

| InChI | InChI=1S/C7H11NO/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3 | [NIST WebBook, PubChem][2][3] |

| InChIKey | LCYOFVYHDBWYSI-UHFFFAOYSA-N | [NIST WebBook, PubChem][2][3] |

| SMILES | CCC1=NC(=C(O1)C)C | [PubChem][3] |

| PubChem CID | 62069 | [PubChem][3] |

| FEMA Number | 3672 | [PubChem][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Physical Description | Colorless liquid with a burnt, roasted aroma | Ambient | [PubChem][3] |

| Boiling Point | 60 °C | 18 mmHg | [PubChem][3] |

| Density | 0.938 - 0.948 g/cm³ | 25 °C | The Good Scents Company |

| Refractive Index | 1.441 - 1.451 | 20 °C | The Good Scents Company |

| Flash Point | 44.44 °C (112.00 °F) | Closed Cup | The Good Scents Company |

Synthesis of this compound

A common and effective method for the synthesis of 2,4,5-trisubstituted oxazoles like this compound is the Robinson-Gabriel synthesis . This reaction involves the cyclodehydration of a 2-acylamino-ketone, which can be prepared via the Dakin-West reaction .

Caption: Synthesis workflow for this compound.

This protocol is a representative procedure adapted from the synthesis of similar oxazole compounds.[3]

Step 1: Synthesis of the 2-Acylamino-ketone Intermediate via Dakin-West Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminobutan-2-one (1.0 eq), propanoic anhydride (1.2 eq), and a suitable base like pyridine (catalytic amount).

-

Reaction Conditions: Heat the mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone intermediate. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of this compound via Robinson-Gabriel Cyclodehydration

-

Reaction Setup: Place the crude 2-acylamino-ketone intermediate from the previous step in a round-bottom flask.

-

Reagent Addition: Carefully add a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Reaction Conditions: Heat the mixture, typically between 100-150°C, for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: GC-MS Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 125 | 97.96 | [M]⁺ (Molecular Ion) |

| 110 | 96.78 | [M - CH₃]⁺ |

| 124 | 84.86 | [M - H]⁺ |

| 55 | 77.48 | C₃H₃O⁺ or C₄H₇⁺ |

| 42 | 99.99 | C₂H₄N⁺ or C₃H₆⁺ |

| Source: PubChem[3] |

FT-IR Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic peaks for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as peaks corresponding to the C-H stretching and bending of the ethyl and methyl groups. PubChem indicates the availability of FT-IR and ATR-IR spectra for this compound.[3]

NMR Spectroscopy

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₂- | ~2.7 | ~25 |

| Ethyl -CH₃ | ~1.3 | ~11 |

| 4-Methyl -CH₃ | ~2.2 | ~10 |

| 5-Methyl -CH₃ | ~2.1 | ~9 |

| Oxazole C2 | - | ~163 |

| Oxazole C4 | - | ~135 |

| Oxazole C5 | - | ~145 |

| Source: Predicted data from various NMR prediction tools. |

Applications in Research and Drug Development

While the primary commercial use of this compound is as a flavoring agent, the oxazole scaffold is of significant interest in medicinal chemistry. Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The ethyl and methyl substituents on the oxazole ring of this compound provide sites for further chemical modification, allowing for the creation of a library of derivatives for screening in drug discovery programs. Its structural features can be tailored to optimize properties such as bioavailability, metabolic stability, and target binding affinity.

Safety and Handling